molecular formula C17H25N3O17P2-2 B1262686 uridine diphosphate N-acetylmannosamine

uridine diphosphate N-acetylmannosamine

Cat. No. B1262686
M. Wt: 605.3 g/mol
InChI Key: LFTYTUAZOPRMMI-ZYQOOJPVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-N-acetyl-alpha-D-mannosamine(2-) is a UDP-N-acetyl-D-mannosamine(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-alpha-D-mannosamine.

Scientific Research Applications

Enzymatic Catalysis and Epimerization

Uridine diphosphate N-acetylglucosamine 2-epimerase from Escherichia coli catalyzes the reversible epimerization of uridine diphosphate N-acetylglucosamine to uridine diphosphate N-acetylmannosamine. This process involves the incorporation of tritium from tritium-enriched water into both compounds during epimerization (Salo, 1976).

Role in GNE Myopathy

Mutations in the GNE gene, which affect the enzymatic domains responsible for the conversion of uridine diphosphate N-acetylglucosamine to uridine diphosphate N-acetylmannosamine, are linked to GNE myopathy. This rare, progressive autosomal recessive disorder demonstrates a relationship between genotype and clinical phenotype, indicating the critical role of these enzymes in muscular health (Mori-Yoshimura et al., 2012).

Involvement in Sialic Acid Biosynthesis

Uridine diphosphate N-acetylglucosamine 2-epimerase is implicated in the overproduction of free N-acetylneuraminic acid (sialic acid) in sialuria fibroblasts. This enzyme's activity is crucial in the metabolism of N-acetylhexosamines, leading to elevated sialic acid levels in certain pathological conditions (Thomas, Reynolds, & Miller, 1985).

Biosynthesis in Cell-Free Systems

The conversion of uridine diphosphate N-acetyl-D-glucosamine into other compounds like uridine diphosphate N-acetyl-L-fucosamine has been demonstrated in cell-free systems from various bacterial sources. These studies highlight the enzyme's versatility in synthesizing diverse nucleoside diphosphate sugars (Druzhinina, Kalinchuk, & Shibaev, 2005).

Implications in Muscle Regeneration

The expression of uridine diphospho-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is induced in damaged or regenerating myofibers, suggesting a role in muscle regeneration. This indicates the enzyme's involvement in recovery processes following muscle injury (Nakamura et al., 2010).

Metabolic Pathways in Respiratory Mucins

Uridine diphospho-N-acetylglucosamine 2′-epimerase is vital in the metabolism of aminosugars leading to the formation of sialic acid residues in mucin glycoproteins. This process is crucial in the biosynthesis of respiratory tract mucins, underscoring its importance in respiratory health (Ellis, Munro, & Stahl, 1972).

Role in Sialic Acid Biosynthesis and Disease

Mutations in the key enzyme of sialic acid biosynthesis, which involves uridine diphosphate N-acetylglucosamine 2-epimerase, can lead to severe disorders like glomerular proteinuria. This underscores the critical role of this enzyme in maintaining normal physiological functions and its potential implications in various diseases (Galeano et al., 2007).

properties

Product Name

uridine diphosphate N-acetylmannosamine

Molecular Formula

C17H25N3O17P2-2

Molecular Weight

605.3 g/mol

IUPAC Name

[(2R,3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10+,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LFTYTUAZOPRMMI-ZYQOOJPVSA-L

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O

synonyms

UDP-ManNAc
uridine diphosphate N-acetylmannosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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uridine diphosphate N-acetylmannosamine
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uridine diphosphate N-acetylmannosamine
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uridine diphosphate N-acetylmannosamine
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uridine diphosphate N-acetylmannosamine
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uridine diphosphate N-acetylmannosamine
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uridine diphosphate N-acetylmannosamine

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